5-amino-N,N-diethyl-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-N,N-diethyl-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N,N-diethyl-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of N,N-diethyl-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide with an amine source under controlled conditions . The reaction is usually carried out in a solvent such as methanol, and the mixture is stirred at a specific temperature to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-amino-N,N-diethyl-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines .
Scientific Research Applications
5-amino-N,N-diethyl-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in treating bacterial infections and other diseases.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-amino-N,N-diethyl-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial properties, it may inhibit the synthesis of folic acid in bacteria, which is essential for their growth and replication . This inhibition occurs through the binding of the compound to the enzyme dihydropteroate synthase, thereby blocking the production of dihydrofolic acid .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethazine: Commonly used in veterinary medicine.
Uniqueness
5-amino-N,N-diethyl-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties.
Properties
Molecular Formula |
C15H26N4O2S |
---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
5-amino-N,N-diethyl-2-(4-methylpiperazin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H26N4O2S/c1-4-19(5-2)22(20,21)15-12-13(16)6-7-14(15)18-10-8-17(3)9-11-18/h6-7,12H,4-5,8-11,16H2,1-3H3 |
InChI Key |
GWTRZWVMBRFOTE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)N2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.